molecular formula C20H24N2O4 B8733516 Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy- CAS No. 37481-34-8

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy-

Cat. No. B8733516
CAS RN: 37481-34-8
M. Wt: 356.4 g/mol
InChI Key: AHONRCXNXUBHGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy- is a useful research compound. Its molecular formula is C20H24N2O4 and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

37481-34-8

Product Name

Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-7-yl)-3,4,5-trimethoxy-

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide

InChI

InChI=1S/C20H24N2O4/c1-22-8-7-13-5-6-16(9-15(13)12-22)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h5-6,9-11H,7-8,12H2,1-4H3,(H,21,23)

InChI Key

AHONRCXNXUBHGE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline (2 g), prepared from 7-nitro-2-methyl-isoquinolinium p-toluenesulfonate as described for the 5-nitro isomer in Example 4 was dissolved in dry benzene (50 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 3,4,5-trimethoxybenzoyl chloride was dissolved in benzene (50 ml) and this solution was added to the solution of the tetrahydroisoquinoline. A brown precipitate formed immediately and the mixture was refluxed for 3 hours. The benzene was removed in vacuo leaving a tan residue which was suspended in 10% sodium carbonate solution to remove excess acid chloride and stirred for 1 hour. The insoluble residue was a brown oil which was extracted from the aqueous sodium carbonate with chloroform. The chloroform was dried over anhydrous magnesium sulfate and the chloroform was distilled off to leave a viscous red oil which crystallized to a white powder (2.7 g) when washed with cold ether. The white solid was recrystallized from ethanol-ether to yield the desired product as a white powder, m.p. 157.5°-158° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
7-nitro-2-methyl-isoquinolinium p-toluenesulfonate
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reactant
Reaction Step One
[Compound]
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5-nitro
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0.5 g
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reactant
Reaction Step Four
Quantity
50 mL
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solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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50 mL
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solvent
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Reaction Step Seven

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